(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

CAS No.: 893642-98-3

Cat. No.: VC8148688

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893642-98-3 |

|---|---|

| Molecular Formula | C10H8O4 |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H8O4/c11-6-8-5-7(1-3-9(8)12)2-4-10(13)14/h1-6,12H,(H,13,14)/b4-2+ |

| Standard InChI Key | OIRQJQBTHILALM-DUXPYHPUSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)C=O)O |

| SMILES | C1=CC(=C(C=C1C=CC(=O)O)C=O)O |

| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)C=O)O |

Introduction

Chemical Structure and Nomenclature

Structural Features

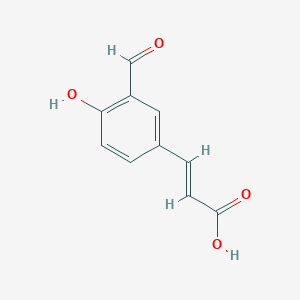

The compound’s 2D structure (Fig. 1) consists of:

-

A phenyl ring substituted with a hydroxyl (-OH) group at the para position and a formyl (-CHO) group at the meta position.

-

A propenoic acid side chain ((E)-prop-2-enoic acid) attached to the phenyl ring’s ortho position relative to the hydroxyl group .

The E configuration ensures that the carboxyl group and phenyl ring reside on opposite sides of the double bond, influencing intermolecular interactions and stability.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈O₄ | |

| Molecular Weight | 192.17 g/mol | |

| Topological Polar Surface Area | 74.60 Ų | |

| SMILES (Canonical) | C1=CC(=C(C=C1C=CC(=O)O)C=O)O | |

| InChI Key | OIRQJQBTHILALM-UHFFFAOYSA-N |

Nomenclature and Synonyms

The compound is systematically named under IUPAC guidelines, with synonyms including:

-

(E)-3-(3-Formyl-4-hydroxyphenyl)-2-propenoic acid

-

3-(3-Formyl-4-hydroxyphenyl)acrylic acid

Chemical and Physical Properties

Physicochemical Characteristics

The compound’s properties are shaped by its polar functional groups:

-

LogP (Octanol-Water Partition Coefficient): 1.50 (XlogP), indicating moderate hydrophobicity .

-

Hydrogen Bonding: Two H-bond donors (hydroxyl and carboxylic acid) and three acceptors (carbonyl, hydroxyl, formyl) .

-

Rotatable Bonds: Three, enabling conformational flexibility .

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Exact Mass | 192.04225873 g/mol | |

| Monoisotopic Mass | 192.04225873 g/mol | |

| Heavy Atom Count | 14 | |

| Complexity | 283 |

Spectroscopic Data

While experimental spectra are unavailable, predicted data include:

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch).

-

NMR: Expected signals at δ 9.8 ppm (formyl proton) and δ 6.5–7.8 ppm (aromatic protons) .

| Parameter | Prediction | Source |

|---|---|---|

| Oral Bioavailability | 52.86% probability | |

| Subcellular Localization | Mitochondria (88.38%) | |

| P-glycoprotein Substrate | No (97.15% probability) |

Mechanistic Insights

The formyl and hydroxyl groups enable:

-

Antioxidant Activity: Scavenging free radicals via hydrogen atom transfer.

-

Protein Binding: Interactions with enzymes like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) .

| Precautionary Code | Recommendation |

|---|---|

| P261 | Avoid breathing dust/fume |

| P264 | Wash hands thoroughly |

| P280 | Wear protective gloves/eyewear |

Comparison with Related Hydroxycinnamic Acids

Structural Analogues

| Compound | Key Differences | Bioactivity Implications |

|---|---|---|

| Caffeic Acid | Lacks formyl group | Reduced electrophilic reactivity |

| Ferulic Acid | Methoxy substituent | Altered membrane permeability |

| Sinapic Acid | Two methoxy groups | Enhanced antioxidant capacity |

The formyl group in (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid enhances its electrophilicity, potentially improving interactions with nucleophilic biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume